8-Chloro-3-iodoquinoline-5-sulfonamide
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Overview
Description
8-Chloro-3-iodoquinoline-5-sulfonamide is a chemical compound with the molecular formula C9H6ClIN2O2S and a molecular weight of 368.58 g/mol . This compound is part of the quinoline family, which is known for its diverse applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents.
Preparation Methods
The synthesis of 8-Chloro-3-iodoquinoline-5-sulfonamide typically involves the introduction of chloro and iodo substituents onto the quinoline ring, followed by the sulfonation of the quinoline derivative. One common method includes the use of halogenation reactions where quinoline is treated with chlorine and iodine under controlled conditions. The sulfonamide group is then introduced through a sulfonation reaction using reagents like sulfuric acid or chlorosulfonic acid .
Chemical Reactions Analysis
8-Chloro-3-iodoquinoline-5-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodo group reacts with boronic acids in the presence of palladium catalysts to form biaryl compounds.
Scientific Research Applications
8-Chloro-3-iodoquinoline-5-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used in the development of antimicrobial and anticancer agents due to its ability to interact with biological targets.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It is utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Chloro-3-iodoquinoline-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological pathways, making it effective as an antimicrobial or anticancer agent .
Comparison with Similar Compounds
8-Chloro-3-iodoquinoline-5-sulfonamide can be compared with other quinoline derivatives such as:
5-Chloro-8-hydroxyquinoline: Known for its use in antifungal treatments.
8-Hydroxyquinoline: Widely used in the synthesis of metal chelates and as a fluorescent probe.
Clioquinol (5-Chloro-7-iodo-8-quinolinol): Used as a topical treatment for fungal and bacterial infections.
Each of these compounds has unique properties and applications, but this compound stands out due to its specific combination of chloro, iodo, and sulfonamide groups, which confer unique reactivity and biological activity.
Properties
CAS No. |
1334147-89-5 |
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Molecular Formula |
C9H6ClIN2O2S |
Molecular Weight |
368.58 g/mol |
IUPAC Name |
8-chloro-3-iodoquinoline-5-sulfonamide |
InChI |
InChI=1S/C9H6ClIN2O2S/c10-7-1-2-8(16(12,14)15)6-3-5(11)4-13-9(6)7/h1-4H,(H2,12,14,15) |
InChI Key |
PLXPYEJZZGVTOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1S(=O)(=O)N)C=C(C=N2)I)Cl |
Origin of Product |
United States |
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